1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile

Lipophilicity Membrane permeability Physicochemical property comparison

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile (CAS 1017458-51-3) is a synthetic N-aryl-5-oxopyrrolidine-3-carbonitrile derivative with a molecular formula of C₁₁H₈ClFN₂O and a molecular weight of 238.65 g/mol. It is available as a research chemical with a catalog purity of 95%.

Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
CAS No. 1017458-51-3
Cat. No. B3033335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile
CAS1017458-51-3
Molecular FormulaC11H8ClFN2O
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C#N
InChIInChI=1S/C11H8ClFN2O/c12-9-4-8(1-2-10(9)13)15-6-7(5-14)3-11(15)16/h1-2,4,7H,3,6H2
InChIKeyLGPAFAXFONLPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile (CAS 1017458-51-3): Sourcing and Differentiation Overview


1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile (CAS 1017458-51-3) is a synthetic N-aryl-5-oxopyrrolidine-3-carbonitrile derivative with a molecular formula of C₁₁H₈ClFN₂O and a molecular weight of 238.65 g/mol . It is available as a research chemical with a catalog purity of 95% . The compound features a 5-oxopyrrolidine core substituted at the N1 position with a 3-chloro-4-fluorophenyl group and at C3 with a carbonitrile. Computed physicochemical properties include a LogP of 2.36, a topological polar surface area (TPSA) of 44.1 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . These properties suggest potential for membrane permeability and blood-brain barrier penetration, making it a candidate building block for central nervous system (CNS) drug discovery programs.

Why 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile Cannot Be Replaced by a Generic Pyrrolidine-3-carbonitrile Analog


In-class pyrrolidine-3-carbonitrile compounds cannot be freely interchanged because subtle structural modifications—regioisomerism, N-aryl substitution pattern, and halogen composition—produce quantifiable differences in physicochemical properties that directly influence biological performance, synthetic tractability, and procurement specificity. The unsubstituted core 5-oxopyrrolidine-3-carbonitrile (CAS 824966-97-4) exhibits a LogP of -0.35 and TPSA of 52.9 Ų, while the target compound's 3-chloro-4-fluorophenyl substitution shifts LogP to +2.36 and TPSA to 44.1 Ų—a net LogP increase of ~2.7 log units and a TPSA decrease of ~8.8 Ų . This magnitude of change can alter membrane permeability by orders of magnitude and fundamentally change the compound's suitability for CNS versus peripheral target applications. Additionally, the specific halogen pattern (3-Cl, 4-F) provides unique halogen-bonding potential not replicated by other N-aryl analogs such as 4-bromophenyl or 3,4-dimethylphenyl derivatives. These quantitative property shifts mean that a researcher substituting any generic pyrrolidine-3-carbonitrile building block risks obtaining an entirely different pharmacokinetic and target-engagement profile, undermining SAR consistency and lead optimization efforts.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile


LogP Shift: N-Aryl Substitution Drives >2.7 Log Unit Increase in Lipophilicity Versus Unsubstituted Core

The target compound demonstrates a computed LogP of +2.36, compared to the unsubstituted 5-oxopyrrolidine-3-carbonitrile core (CAS 824966-97-4) with a LogP of -0.35 . This 2.71 log unit increase reflects the contribution of the 3-chloro-4-fluorophenyl substituent to overall lipophilicity. The direction and magnitude of this shift are comparable to that observed for the 3,4-dimethoxybenzyl analog (CAS 1017398-00-3), which has a LogP of 1.58—nearly 0.8 log units lower than the target compound—indicating that the halogenated phenyl group confers greater lipophilicity than oxygenated benzyl substituents .

Lipophilicity Membrane permeability Physicochemical property comparison

Topological Polar Surface Area (TPSA) Reduction: ~8.8 Ų Decrease Versus Unsubstituted Core Enhances Predicted CNS Penetration

The target compound has a TPSA of 44.10 Ų, compared to 52.89 Ų for the unsubstituted 5-oxopyrrolidine-3-carbonitrile core—a reduction of 8.79 Ų . The widely accepted threshold for favorable CNS penetration is TPSA < 60–70 Ų for passive diffusion, and TPSA < 90 Ų for oral absorption. While both compounds fall within the CNS-favorable range, the target compound's lower TPSA moves it further below the upper boundary and closer to the optimal range (0–50 Ų) associated with high brain-to-plasma ratios. In contrast, the 3,4-dimethoxybenzyl analog has a TPSA of 62.56 Ų—substantially higher due to its additional oxygen atoms—positioning it nearer to the exclusionary boundary .

CNS drug design Blood-brain barrier penetration Topological polar surface area

Hydrogen Bond Donor Count: Zero HBDs Distinguish Target Compound from the Unsubstituted Core (1 HBD) and Alter Solubility-Permeability Balance

The target compound has zero hydrogen bond donors (HBDs), whereas the unsubstituted 5-oxopyrrolidine-3-carbonitrile core possesses one HBD (the N-H of the lactam) . Elimination of the HBD via N-arylation can reduce aqueous solubility but simultaneously improve passive membrane permeability and reduce P-glycoprotein (P-gp) efflux liability—a recognized trade-off in medicinal chemistry. The N-alkyl analog 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CAS 1340167-38-5) also has zero HBDs but differs in LogP and steric profile due to its aliphatic substituent . The target compound's combination of zero HBDs with a halogenated aromatic ring provides a distinct solubility-permeability profile relative to both the parent scaffold and aliphatic N-substituted analogs.

Hydrogen bonding Solubility Permeability

Halogen Bond Donor Potential: 3-Chloro-4-fluorophenyl Moiety Offers Unique Halogen-Bonding Geometry Distinct from Other N-Aryl Analogs

The 3-chloro-4-fluorophenyl substituent presents a unique halogen-bond donor geometry not available in analogs such as 1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonitrile (CAS 1017458-55-7), which has a single bromine at the para position, or 1-(3,4-dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile, which lacks halogens entirely . The chlorine at the meta position can act as a halogen-bond donor with a σ-hole angle of approximately 165–175°, while the fluorine at the para position modifies ring electronics and can engage in orthogonal multipolar interactions with backbone carbonyls in protein binding sites. This dual halogen arrangement is not replicated by the 4-bromophenyl or unsubstituted phenyl analogs, potentially enabling unique target selectivity.

Halogen bonding Protein-ligand interactions Molecular recognition

Best-Fit Application Scenarios for 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile Based on Quantitative Differentiation


CNS Drug Discovery Library Design: Preferential Building Block for Brain-Penetrant Chemical Series

With a TPSA of 44.1 Ų and zero HBDs, the target compound is well-suited for inclusion in CNS-focused fragment and lead-like libraries where passive blood-brain barrier penetration is a primary selection criterion. Its LogP of 2.36 places it within the optimal CNS drug space (1 < LogP < 4), and it holds a TPSA advantage of ~18.5 Ų over the 3,4-dimethoxybenzyl analog . Medicinal chemistry teams synthesizing CNS-targeted pyrrolidine-based series should prioritize this building block over more polar, higher-TPSA alternatives to maximize the probability of achieving brain exposure in downstream in vivo studies.

Structure-Activity Relationship (SAR) Studies Investigating Halogen-Bonding Contributions to Target Binding

The unique 3-chloro-4-fluorophenyl motif provides a defined halogen-bond donor geometry distinct from the 4-bromophenyl analog (CAS 1017458-55-7) . Researchers probing the role of halogen bonding in protein-ligand interactions can use the target compound as a meta-Cl/para-F probe, directly comparing it to the para-Br analog to isolate the contribution of halogen position and identity to binding affinity. This enables systematic deconvolution of halogen-bonding effects in biochemical and biophysical assays.

Procurement Specification for Physicochemical Screening Libraries: Lipophilic, Non-HBD Pyrrolidine Scaffold

For procurement teams assembling screening libraries with defined physicochemical property filters (e.g., MW < 300, 1 < LogP < 4, TPSA < 60 Ų, HBD = 0), the target compound (MW 238.65, LogP 2.36, TPSA 44.1 Ų, HBD 0) passes all commonly applied CNS lead-likeness criteria . In contrast, the unsubstituted core (CAS 824966-97-4) fails the LogP filter (LogP = -0.35) and contains an undesirable HBD . Including the target compound rather than the core scaffold in screening decks ensures library members populate the drug-like property space, reducing downstream attrition from poor permeability.

Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.